molecular formula C6H4F3NO3S B087911 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 1226776-93-7

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No. B087911
M. Wt: 227.16 g/mol
InChI Key: DAGFIURSOZGKLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions, where carboxylic acid groups or their esters are transformed into thiazole rings under specific conditions. For example, the synthesis of methyl 2-amino-4-(methoxymethyl)-thiazole-5-carboxylate showcases a method that might resemble the synthesis approach for the compound , involving steps that ensure the formation of the thiazole ring while introducing methoxy and trifluoromethyl groups at specific positions on the ring (Kennedy et al., 1999).

Scientific Research Applications

  • Synthesis and Structure Analysis : Kennedy et al. (1999) reported the synthesis and structure of a similar compound, 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, providing insights into its crystallographic properties and potential for further chemical modifications (Kennedy et al., 1999).

  • Corrosion Inhibition : Chaitra et al. (2016) explored the use of thiazole-based pyridine derivatives, including a compound structurally similar to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, as corrosion inhibitors for mild steel. Their study highlighted the efficacy of these compounds in protecting steel surfaces from corrosion (Chaitra et al., 2016).

  • Anti-corrosive Properties : Another study by Chaitra et al. (2016) focused on thiazole hydrazones, demonstrating their potential as effective corrosion inhibitors in acidic media. This research underlines the broad utility of thiazole derivatives in industrial applications (Chaitra et al., 2016).

  • Coenzyme Identification : White (1990) discovered 2-Acetylthiazole-4-carboxylic acid, a compound related to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, in various organisms. The widespread occurrence and specific chemical structure suggest it might be an unexplored coenzyme (White, 1990).

  • Solid Phase Synthesis : Kim et al. (2019) synthesized 2-amino-5-carboxamide thiazole derivatives on a solid phase, showcasing the potential for these compounds in pharmaceutical applications, particularly as they exhibit properties suggesting oral bioavailability (Kim et al., 2019).

  • Fungicidal Activity : Liu et al. (2017) prepared 2-heteroatomthiazole-based carboxanilides, including a compound closely related to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, demonstrating significant fungicidal activities against various fungi. This study indicates the potential agricultural applications of these compounds (Liu et al., 2017).

  • Antimicrobial Activity : Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities. This study suggests the potential of thiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).

Safety And Hazards

The safety information for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGFIURSOZGKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(S1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601007
Record name 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

CAS RN

1226776-93-7
Record name 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Liu, X Wang, X Liu, J Li, H Chen, L Hu… - Journal of …, 2017 - Wiley Online Library
A new series of 2‐heteroatomthiazole‐based carboxanilides (8) are prepared by reacting 2‐heteroatomthiazole‐based carboxylic acid chlorides with 2,6‐dibromo‐4‐(trifluoromethoxy)…
Number of citations: 9 onlinelibrary.wiley.com

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